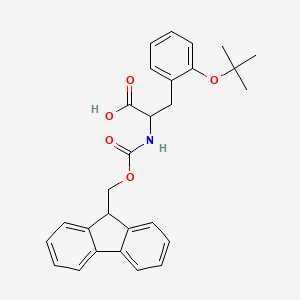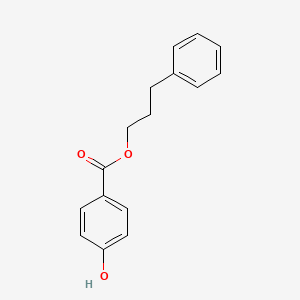
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoic acid, 2-aminoethanol, and propylamine.
Amidation Reaction: The first step involves the conversion of 2-iodobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-2-iodobenzamide.
Alkylation Reaction: The final step involves the alkylation of N-(2-hydroxyethyl)-2-iodobenzamide with propylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom in the compound can be reduced to form the corresponding deiodinated benzamide derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted benzamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, its mechanism may involve interactions with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the hydroxyethyl and propyl groups can influence the compound’s solubility and bioavailability. The exact molecular pathways involved would depend on the specific biological or pharmacological context.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-2-iodobenzamide: Similar structure but lacks the propyl group.
N-(2-hydroxyethyl)-2-bromobenzamide: Similar structure but contains a bromine atom instead of iodine.
N-(2-hydroxyethyl)-2-chlorobenzamide: Similar structure but contains a chlorine atom instead of iodine.
Uniqueness: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyethyl and propyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide |
InChI |
InChI=1S/C12H16INO2/c1-2-7-14(8-9-15)12(16)10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 |
InChI Key |
WXUZIOPUMNGIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)






![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)




